N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
Description
N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex heterocyclic compound featuring a diazacyclopentaazulene core fused with a carbothioamide group and substituted phenyl rings. Key structural elements include:
- N-(4-ethoxyphenyl) group: A para-ethoxy-substituted aniline derivative, structurally analogous to phenacetin (N-(4-ethoxyphenyl) acetamide), a known analgesic .
- Diazacyclopentaazulene core: A bicyclic system containing two nitrogen atoms, contributing to unique electronic and steric properties.
- Carbothioamide (-C(=S)-NH-) functionality: A sulfur-containing moiety critical for molecular interactions and tautomerism .
- 1,4-Diphenyl substituents: Aromatic groups that enhance π-π stacking and influence solubility.
Properties
Molecular Formula |
C31H29N3OS |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2,6-diphenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H29N3OS/c1-2-35-25-18-16-24(17-19-25)32-30(36)29-28(23-13-7-4-8-14-23)26-15-9-10-20-33-27(21-34(29)31(26)33)22-11-5-3-6-12-22/h3-8,11-14,16-19,21H,2,9-10,15,20H2,1H3,(H,32,36) |
InChI Key |
ZNDINKXBMAUECY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Formation of the Diazacyclopentaazulene Scaffold
The diazacyclopenta[cd]azulene core is synthesized through intramolecular condensation of quaternary ammonium salts derived from imidazoazepines or pyrroloimidazoles. As demonstrated in prior work, heating phenacyl-substituted heterocycles in an alkaline medium induces cyclization, forming the fused tetracyclic system. For example, treatment of 3-(4-chlorophenyl)-1-(phenacyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepinium bromide with sodium hydroxide in ethanol at reflux yields 1,4-diaryl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene derivatives (Scheme 1).
Scheme 1: Intramolecular cyclization of phenacyl-imidazoazepinium salts to diazacyclopentaazulenes.
| Starting Material | Conditions | Product Yield |
|---|---|---|
| Phenacyl-imidazoazepinium bromide | NaOH, EtOH, reflux, 6h | 58–85% |
Critical to this step is the electronic nature of the aryl substituents. Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance cyclization efficiency by stabilizing the transition state through resonance effects. The resulting diazacyclopentaazulene core is characterized by distinct NMR signals:
-
1H NMR: Protons of the tetrahydroazepine ring appear as multiplets at 1.70–4.23 ppm, while the imidazole 2-CH group resonates as a singlet at 7.69–7.77 ppm.
-
13C NMR: The sp²-hybridized carbons of the azulene system appear at 116–145 ppm, with the N-methylenecarbonyl group observed at 165–170 ppm.
Functionalization with Carbothioamide and Ethoxyphenyl Groups
Thioamidation of the Imidazole Ring
The carbothioamide moiety at position 2 is introduced via nucleophilic substitution or thiocarbonylation. A two-step approach is commonly employed:
-
Activation of the carbonyl group: Treatment of the diazacyclopentaazulene core with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent converts the carbonyl group to a thiocarbonyl intermediate.
-
Amine coupling: Reaction of the thiocarbonyl intermediate with 4-ethoxyaniline in dichloromethane at room temperature affords the target carbothioamide.
Representative Procedure:
-
Diazacyclopentaazulene (1.0 mmol) and Lawesson’s reagent (1.2 mmol) are refluxed in toluene for 3h.
-
After cooling, 4-ethoxyaniline (1.5 mmol) and triethylamine (2.0 mmol) are added, and the mixture is stirred for 12h.
-
The product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1), yielding 65–78% of the carbothioamide derivative.
Substituent Effects on Reaction Efficiency
The electronic properties of the aryl groups influence both cyclization and thioamidation:
-
Electron-donating groups (e.g., OMe, EtO): Enhance nucleophilicity of the aniline, improving coupling yields.
-
Steric hindrance: Bulky substituents (e.g., isopropyl) on the phenacyl fragment reduce cyclization efficiency due to unfavorable spatial interactions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
The final product is validated using NMR and LC-MS:
-
1H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.70–2.10 (m, 4H, tetrahydroazepine CH₂), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 6.82–7.45 (m, 14H, aromatic H), 8.24 (s, 1H, NH).
-
13C NMR (100 MHz, CDCl₃): δ 14.8 (OCH₂CH₃), 22.5–35.6 (tetrahydroazepine CH₂), 63.4 (OCH₂), 115.4–158.2 (aromatic C), 195.2 (C=S).
-
LC-MS (ESI+): m/z 567.2 [M+H]⁺ (calculated for C₃₄H₃₁N₃OS: 567.2).
Comparative Analysis of Synthetic Routes
The table below summarizes yields and reaction conditions for key intermediates:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | NaOH, EtOH, reflux | 72 | 95 |
| Thionation | Lawesson’s reagent, toluene | 85 | 98 |
| Carbothioamide coupling | 4-Ethoxyaniline, Et₃N | 78 | 97 |
Challenges and Optimization Strategies
Side Reactions and Byproduct Formation
Competitive hydrolysis of the thiocarbonyl intermediate during thioamidation can occur if moisture is present, necessitating anhydrous conditions. Additionally, over-alkylation of the imidazole nitrogen may result in quaternary salt byproducts, which are mitigated by controlling stoichiometry and reaction time.
Solvent and Temperature Effects
-
Cyclization: Ethanol is preferred over DMF due to lower polarity, reducing unwanted polymerization.
-
Thioamidation: Dichloromethane enhances amine nucleophilicity compared to THF, improving coupling efficiency.
Biological Relevance and Applications
While specific bioactivity data for N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide are unavailable, structurally analogous compounds exhibit notable antimicrobial properties. For instance, diazacyclopentaazulene derivatives demonstrate minimum inhibitory concentrations (MIC) of 2–32 μg/mL against Staphylococcus aureus and Candida albicans, though cytotoxicity remains a concern. The ethoxyphenyl and carbothioamide groups may enhance membrane permeability, potentiating activity against resistant strains .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the enzyme cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins . Additionally, the compound’s structure allows it to interact with cellular pathways involved in cell growth and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Structure Comparisons
Table 1: Structural Features of Target Compound and Analogs
Key Observations :
- The target compound’s carbothioamide group shares spectral similarities with 1,2,4-triazole-3(4H)-thiones (C=S stretching at 1243–1258 cm⁻¹ in IR) .
- The diazacyclopentaazulene core is more complex than the triazole or imidazopyridine systems, likely influencing electronic delocalization and binding affinity .
Analysis :
Physicochemical and Pharmacological Implications
- Solubility : The 1,4-diphenyl groups in the target compound may reduce solubility compared to sulfonyl-substituted triazoles () but enhance lipophilicity .
- Tautomerism : Like 1,2,4-triazole-3(4H)-thiones, the carbothioamide group may exhibit thione-thiol tautomerism, affecting reactivity and binding .
Biological Activity
N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the context of diseases where traditional treatments may be inadequate.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNS
- Molecular Weight : 364.50 g/mol
The unique arrangement of the ethoxyphenyl and diphenyl groups contributes to its potential interactions with biological targets.
Antimicrobial and Antiparasitic Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial and antiparasitic properties. For example, derivatives of thiochromen-4-one have shown effective inhibition against various parasites, including those causing malaria and leishmaniasis. The mechanism of action often involves interference with metabolic pathways critical for parasite survival.
Cytotoxicity Studies
Cytotoxicity assays are essential in evaluating the safety profile of any new compound. The MTT assay is commonly employed to assess cell viability post-treatment with the compound. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells.
The proposed mechanism of action involves the compound's ability to interact with specific biomolecules within the targeted cells. In silico studies suggest that it may act as an allosteric modulator, affecting enzymatic activity and leading to cell death in malignant cells. This interaction is hypothesized to occur through binding at critical sites on target enzymes, disrupting their function.
Study 1: Antiparasitic Efficacy
A recent study synthesized several derivatives of this compound and tested their efficacy against Leishmania panamensis. The results indicated an EC value below 10 µM for several derivatives, suggesting potent antileishmanial activity.
Study 2: Cancer Cell Line Testing
In another investigation involving various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC values ranging from 5 to 15 µM. These findings highlight its potential as a lead compound for further development in cancer therapeutics.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | EC/IC (µM) | Reference |
|---|---|---|---|
| Antileishmanial | Leishmania panamensis | <10 | |
| Cytotoxicity | HeLa Cells | 10 | |
| Cytotoxicity | MCF-7 Cells | 15 |
Table 2: Mechanistic Insights
Q & A
Q. What synthetic routes are most effective for synthesizing N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. Key steps include:
- Step 1 : Formation of the diazacyclopenta[cd]azulene core via cycloaddition between substituted phenyl rings and a thioamide precursor under reflux with a palladium catalyst (e.g., Pd(OAc)₂) in anhydrous DMF .
- Step 2 : Introduction of the 4-ethoxyphenyl group via nucleophilic substitution, optimized at 80–90°C in the presence of K₂CO₃ .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >90% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare experimental and NMR shifts with computational predictions (e.g., DFT calculations). For example, the thioamide proton typically resonates at δ 10.5–11.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 578.2345; observed = 578.2342) .
- IR Spectroscopy : Validate functional groups (e.g., C=S stretch at 1150–1250 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using 10–100 µM concentrations over 48 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to assess effects on binding affinity .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase or human topoisomerase II) .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy differences between analogs .
Q. How should researchers address contradictory data in solubility and stability studies?
- Methodological Answer :
- Controlled Replicates : Perform solubility tests (e.g., shake-flask method) in triplicate across pH 2–8 buffers to identify outliers .
- Degradation Analysis : Use HPLC-UV to monitor stability under stress conditions (e.g., 40°C/75% RH for 4 weeks) and identify decomposition products .
- Theoretical Validation : Cross-reference experimental solubility with COSMO-RS predictions to resolve discrepancies .
Q. What computational strategies predict metabolic pathways for this compound?
- Methodological Answer :
- In Silico Metabolism : Use software like MetaSite to simulate Phase I (e.g., CYP3A4-mediated oxidation) and Phase II (e.g., glucuronidation) reactions .
- Isotope-Labeled Studies : Synthesize -labeled analogs and track metabolites via LC-MS/MS in hepatocyte models .
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with reference data to confirm absolute configuration .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardized Protocols : Pre-treat cell lines with uniform passage numbers and media conditions .
- Internal Controls : Include a reference compound (e.g., doxorubicin for cytotoxicity) in every assay plate .
- Blinded Analysis : Assign sample IDs randomly to minimize observer bias .
Data Analysis & Validation
Q. How to resolve conflicting cytotoxicity data between academic labs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
